molecular formula C18H25N3O3 B10876608 (4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10876608
M. Wt: 331.4 g/mol
InChI Key: DTDPBMVQTHVAPN-UHFFFAOYSA-N
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Description

4-{(Z)-1-[(3-HYDROXYPROPYL)AMINO]ETHYLIDENE}-1-(4-METHOXYPHENYL)-3-PROPYL-1H-PYRAZOL-5-ONE is a synthetic organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(Z)-1-[(3-HYDROXYPROPYL)AMINO]ETHYLIDENE}-1-(4-METHOXYPHENYL)-3-PROPYL-1H-PYRAZOL-5-ONE typically involves the following steps:

    Formation of the pyrazolone core: This can be achieved through the reaction of a hydrazine derivative with an appropriate β-diketone under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the pyrazolone ring with a 4-methoxyphenyl group, often using a Friedel-Crafts acylation reaction.

    Attachment of the hydroxypropylamino group: This can be done through a nucleophilic substitution reaction where the amino group is introduced to the ethylidene moiety.

    Final modifications: The propyl group is introduced through alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the ethylidene moiety, converting it to an ethyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation products: Aldehydes, carboxylic acids.

    Reduction products: Ethyl derivatives.

    Substitution products: Compounds with varied functional groups replacing the methoxy group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug development: Due to its potential biological activities, it can be explored as a lead compound in drug discovery.

Industry

    Material science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The hydroxypropylamino group may form hydrogen bonds with active sites, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(Z)-1-[(2-HYDROXYPROPYL)AMINO]ETHYLIDENE}-1-(4-METHOXYPHENYL)-3-PROPYL-1H-PYRAZOL-5-ONE
  • 4-{(Z)-1-[(3-HYDROXYPROPYL)AMINO]ETHYLIDENE}-1-(4-METHOXYPHENYL)-3-ETHYL-1H-PYRAZOL-5-ONE

Uniqueness

The unique combination of the hydroxypropylamino group and the methoxyphenyl group in 4-{(Z)-1-[(3-HYDROXYPROPYL)AMINO]ETHYLIDENE}-1-(4-METHOXYPHENYL)-3-PROPYL-1H-PYRAZOL-5-ONE provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C18H25N3O3

Molecular Weight

331.4 g/mol

IUPAC Name

4-[N-(3-hydroxypropyl)-C-methylcarbonimidoyl]-2-(4-methoxyphenyl)-5-propyl-1H-pyrazol-3-one

InChI

InChI=1S/C18H25N3O3/c1-4-6-16-17(13(2)19-11-5-12-22)18(23)21(20-16)14-7-9-15(24-3)10-8-14/h7-10,20,22H,4-6,11-12H2,1-3H3

InChI Key

DTDPBMVQTHVAPN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)C(=NCCCO)C

Origin of Product

United States

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